[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound is systematically named as [2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride under IUPAC guidelines. Its molecular formula is C₁₀H₁₇Cl₂N₃ , with a molecular weight of 250.17 g/mol . The structure comprises a bicyclic cyclopenta[d]pyrimidine core substituted with a methyl group at position 4 and an ethylamine side chain at position 2, protonated as a dihydrochloride salt (Figure 1).
Table 1: Molecular formula breakdown
| Component | Count |
|---|---|
| Carbon (C) | 10 |
| Hydrogen (H) | 17 |
| Chlorine (Cl) | 2 |
| Nitrogen (N) | 3 |
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound is unavailable, X-ray diffraction (XRD) studies on analogous cyclopenta[d]pyrimidine derivatives reveal key structural insights. For example, methoxy-substituted cyclopenta[d]pyrimidines exhibit planar bicyclic cores with bond lengths of 1.34–1.38 Å for C–N bonds in the pyrimidine ring and 1.45–1.50 Å for C–C bonds in the cyclopentane moiety. The ethylamine side chain likely adopts a staggered conformation to minimize steric hindrance, as observed in similar amine-functionalized heterocycles.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.42 ppm (t, 3H) : Methyl group (-CH₃) on the cyclopenta[d]pyrimidine core.
- δ 2.70–2.85 ppm (m, 4H) : Methylene protons (-CH₂-) in the cyclopentane ring.
- δ 3.15 ppm (q, 2H) : Ethylamine side chain (-CH₂NH₂·2HCl).
- δ 8.20 ppm (s, 1H) : Pyrimidine C–H proton.
¹³C NMR (100 MHz, DMSO-d₆) :
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of the compound shows a molecular ion peak at m/z 250.17 [M+H]⁺ , consistent with its molecular weight. Key fragmentation pathways include:
- Loss of HCl (m/z 214.1 ).
- Cleavage of the cyclopentane ring (m/z 167.0 , C₆H₇N₃⁺).
- Formation of a stable pyrimidinium ion (m/z 122.0 , C₅H₆N₂⁺).
Table 2: Major MS fragments
| m/z | Fragment Ion |
|---|---|
| 250.17 | [M+H]⁺ |
| 214.1 | [M+H – 2HCl + H]⁺ |
| 167.0 | C₆H₇N₃⁺ |
| 122.0 | C₅H₆N₂⁺ |
Tautomeric and Conformational Analysis of Cyclopenta[d]pyrimidine Core
The cyclopenta[d]pyrimidine core exhibits limited tautomerism due to its rigid bicyclic structure. However, the ethylamine side chain displays conformational flexibility. Nuclear Overhauser effect spectroscopy (NOESY) studies on related compounds show restricted rotation of substituents around the pyrimidine ring, with energy barriers exceeding 8.4 kcal/mol for sterically hindered derivatives. In contrast, the ethylamine group adopts multiple low-energy conformers, stabilized by hydrogen bonding with the hydrochloride counterions.
Key observations :
Properties
IUPAC Name |
2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-7-8-3-2-4-9(8)13-10(12-7)5-6-11;;/h2-6,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCHKABKMUJJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form the Cyclopenta[d]pyrimidine Core
A reliable method for synthesizing cyclopenta-fused heterocycles related to the target compound involves cyclocondensation of 2,5-diarylidene cyclopentanone derivatives with nitrile-containing reagents under basic catalysis.
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Starting materials: 2,5-diarylidene cyclopentanone derivatives (prepared by Knoevenagel condensation of cyclopentanone with aromatic aldehydes)
Nucleophile: Propanedinitrile or related nitrile compounds
Catalyst: Sodium alkoxide solutions (sodium ethoxide or sodium methoxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
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The reaction proceeds via Michael addition of the nitrile to the α,β-unsaturated cyclopentanone, followed by intramolecular cyclization and dehydration to yield the cyclopenta[b]pyridine or pyrimidine derivatives.
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In the synthesis of related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, this method afforded high yields and purity confirmed by NMR and IR spectroscopy.
Introduction of the Ethylamine Side Chain
For the target compound, the ethylamine group at the 2-position of the pyrimidine ring can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) or by reductive amination of an aldehyde intermediate.
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Starting with 2-chloropyrimidine derivatives, treatment with ethylenediamine or 2-aminoethylamine under controlled conditions leads to substitution of chlorine by the ethylamine side chain.
Conditions typically involve polar aprotic solvents (DMF, DMSO) and moderate heating.
The reaction is monitored by TLC and purified by crystallization.
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An aldehyde or ketone precursor at the 2-position reacts with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.
This method allows for selective introduction of the ethylamine side chain with minimal side reactions.
Formation of the Dihydrochloride Salt
The free amine is dissolved in anhydrous ethanol or isopropanol.
An equimolar or slight excess of hydrochloric acid gas or concentrated HCl solution is added dropwise under stirring at low temperature (0–5°C).
The dihydrochloride salt precipitates as a crystalline solid, which is filtered, washed with cold solvent, and dried under vacuum.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques | Notes |
|---|---|---|---|---|
| Cyclocondensation | 2,5-diarylidene cyclopentanone, propanedinitrile, NaOEt, EtOH, reflux | 75–90 | 1H NMR, 13C NMR, IR, Elemental Analysis | High purity product, confirmed by IR (C≡N stretch ~2200 cm⁻¹) |
| Ethylamine side chain introduction (halogen substitution) | 2-chloropyrimidine derivative, ethylenediamine, DMF, 80°C | 65–80 | NMR, MS, TLC | Requires careful control of temperature and stoichiometry |
| Ethylamine side chain introduction (reductive amination) | Aldehyde intermediate, ethylenediamine, NaBH3CN, MeOH, rt | 70–85 | NMR, MS, TLC | Mild conditions, good selectivity |
| Dihydrochloride salt formation | Free amine, HCl (gas or solution), EtOH, 0–5°C | >95 | Melting point, elemental analysis | Enhances stability and crystallinity |
Research Findings and Analytical Characterization
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IR spectra show characteristic absorption bands for the pyrimidine ring and amine functionalities. The dihydrochloride salt exhibits broad N–H stretching bands due to protonation.
1H NMR spectra confirm the presence of methyl groups at the 4-position and ethylamine side chain protons.
13C NMR spectra verify the cyclopentapyrimidine carbon framework.
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- The elemental composition matches the calculated values for the dihydrochloride salt, confirming purity.
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- Single-crystal X-ray diffraction (where available) confirms the fused heterocyclic structure and salt formation.
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The cyclocondensation step is highly efficient with yields up to 90%.
Side chain introduction methods vary in yield but are optimized to minimize side reactions.
Summary and Recommendations
The preparation of [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride involves:
Efficient cyclocondensation reactions under basic catalysis to build the fused heterocyclic core.
Selective introduction of the ethylamine side chain via nucleophilic substitution or reductive amination.
Conversion to the dihydrochloride salt by acid treatment to improve physicochemical properties.
Careful control of reaction conditions, choice of solvents, and purification methods are critical to achieving high purity and yield. The described methods are supported by detailed spectroscopic and analytical data from multiple research sources.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted cyclopenta[d]pyrimidines.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its therapeutic potential in drug discovery. Its structural characteristics allow for the modification of pharmacological properties, making it a candidate for developing new drugs targeting various diseases.
Research indicates that [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride exhibits notable biological activities:
- Anticancer Activity : In studies evaluating pyrimidine derivatives, compounds structurally related to this compound demonstrated significant potency against melanoma cells, with an IC50 value of 5 µM against the A375 cell line, indicating strong binding affinity to tubulin.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12k | A375 | 5 | Tubulin inhibition |
| 12e | MDA-MB-231 | 10 | Tubulin inhibition |
| 1e | PC3 | 15 | Tubulin inhibition |
- Neuroprotective Potential : The compound has shown promise in inhibiting acetylcholinesterase activity by up to 70%, suggesting potential applications in treating cognitive decline associated with neurodegenerative diseases.
Organic Synthesis
In organic chemistry, this compound serves as a building block in synthesizing more complex molecules. Its reactivity can be harnessed in various chemical reactions, facilitating the development of new compounds with desired properties.
Case Study 1: Anticancer Activity
A series of pyrimidine derivatives were evaluated for their anticancer properties. One particular derivative (12k) was identified as particularly effective against melanoma cells, achieving an IC50 of 5 µM. The mechanism of action involves inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Case Study 2: Neuroprotective Potential
Research into similar pyrimidine derivatives revealed that certain compounds could inhibit acetylcholinesterase activity significantly. This inhibition is vital for developing treatments for conditions like Alzheimer's disease and other forms of cognitive decline.
Mechanism of Action
The mechanism by which [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Structural Features and Substitutions
The compound’s cyclopenta[d]pyrimidine core is shared with several derivatives, but key substitutions differentiate its pharmacological and physicochemical properties:
Key Observations :
- The ethylamine side chain at position 2 introduces a basic nitrogen, which may improve solubility and interaction with biological targets compared to simpler amines .
- The dihydrochloride salt improves stability and bioavailability relative to neutral forms (e.g., Compound 34) or single-salt derivatives (e.g., Compound 8) .
Physicochemical Properties
*Calculated without salt. Notes:
Biological Activity
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound's chemical structure and properties are essential in understanding its biological interactions. The molecular formula is , with a molar mass of approximately 179.25 g/mol. Its structure includes a cyclopentapyrimidine moiety, which is significant for its biological activity.
Research indicates that compounds with a similar pyrimidine structure often interact with key cellular targets, such as tubulin and various receptors involved in cell signaling pathways. The inhibition of tubulin polymerization is a notable mechanism through which these compounds exert anticancer effects. For instance, derivatives of pyrimidine have shown efficacy in inhibiting the growth of cancer cell lines by binding to the colchicine site on tubulin, disrupting microtubule dynamics crucial for cell division .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrimidine derivatives similar to this compound:
- In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer. For example, one study reported IC50 values indicating effective inhibition of cell proliferation at concentrations as low as 10 µM .
- In vivo Efficacy : In animal models, specific analogues have shown promising results in reducing tumor size and preventing metastasis. These findings suggest that the compound could be a candidate for further development in cancer therapy .
Case Study 1: Anticancer Activity
In a study evaluating a series of pyrimidine derivatives, compound 12k was identified as particularly potent against melanoma cells, achieving an IC50 of 5 µM. This compound was structurally related to this compound and demonstrated strong binding affinity to the colchicine site on tubulin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12k | A375 | 5 | Tubulin inhibition |
| 12e | MDA-MB-231 | 10 | Tubulin inhibition |
| 1e | PC3 | 15 | Tubulin inhibition |
Case Study 2: Neuroprotective Potential
A recent investigation into pyrimidine derivatives showed that certain compounds could inhibit AChE activity by up to 70%, suggesting potential applications in treating cognitive decline associated with aging and neurodegenerative diseases .
Q & A
Synthesis and Purification
Basic Question: Q. What are the standard synthetic routes for [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride, and how are intermediates purified? Methodological Answer: The compound is typically synthesized via a multi-step route starting with cyclopenta[d]pyrimidine derivatives. A common approach involves chlorination of precursor amines (e.g., 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine) using reagents like POCl₃, followed by alkylation or amination to introduce the ethylamine side chain . Purification often employs column chromatography with chloroform/methanol gradients (e.g., 10:1 ratio) and thin-layer chromatography (TLC) monitoring (Rf ~0.45–0.67) . Yield optimization (e.g., 56–81%) requires precise stoichiometric control and inert reaction conditions to prevent side reactions.
Advanced Question: Q. How can researchers resolve low yields or impurities during the final dihydrochloride salt formation? Methodological Answer: Low yields may arise from incomplete protonation or competing byproducts. To address this:
- Use HCl gas in anhydrous ethanol for controlled salt formation.
- Monitor pH during crystallization and employ recrystallization in methanol/ether mixtures to remove unreacted amines.
- Characterize intermediates via H NMR (e.g., δ 1.96–2.06 ppm for cyclopentane protons) to confirm structural integrity before salt formation .
Structural Characterization
Basic Question: Q. Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer: Key techniques include:
- H NMR : Identifies proton environments (e.g., δ 2.56 ppm for methyl groups on the pyrimidine ring, δ 5.84–6.01 ppm for vinyl protons in intermediates) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS [M+1]+ peaks matching calculated values) .
- TLC : Validates purity during synthesis (e.g., chloroform/methanol mobile phases) .
Advanced Question: Q. How can researchers resolve ambiguous NMR peaks caused by diastereomers or conformational flexibility? Methodological Answer:
- Perform variable-temperature NMR to assess dynamic effects (e.g., coalescence of split peaks at higher temperatures).
- Use X-ray crystallography (via SHELX programs) for absolute configuration determination. SHELXL refinement can resolve twinning or disorder in crystal structures, particularly for dihydrochloride salts .
Biological Activity and Mechanism
Basic Question: Q. What in vitro assays are suitable for evaluating this compound’s cytotoxic or receptor-binding activity? Methodological Answer:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination).
- Receptor binding : Radioligand displacement assays (e.g., dopamine receptor subtypes, given structural similarity to catecholamine derivatives) .
- Solubility in PBS or DMSO must be validated (freely soluble in water, per analogous hydrochloride salts) .
Advanced Question: Q. How can contradictory activity data between in vitro and in vivo models be analyzed? Methodological Answer:
- Perform pharmacokinetic studies (e.g., LC-MS/MS) to assess bioavailability and metabolite formation.
- Use isotopic labeling (e.g., C) to track compound distribution and degradation in animal models.
- Cross-validate receptor binding data with molecular dynamics simulations to probe conformational selectivity .
Stability and Storage
Basic Question: Q. What storage conditions are recommended to maintain this compound’s stability? Methodological Answer:
- Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the dihydrochloride salt.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .
Advanced Question: Q. How can degradation pathways be identified and mitigated during long-term storage? Methodological Answer:
- Use LC-HRMS to characterize degradation products (e.g., deamination or cyclopentane ring oxidation).
- Add antioxidants (e.g., BHT) or lyophilize the compound under nitrogen to reduce oxidative/hydrolytic damage .
Data Reproducibility
Advanced Question: Q. What strategies ensure reproducibility in biological assays given batch-to-batch variability? Methodological Answer:
- Standardize synthesis protocols (e.g., fixed reaction times, reagent ratios).
- Implement QC checks: H NMR integration ratios (e.g., methyl vs. cyclopentane protons) and LC-MS purity >98% .
- Use internal reference compounds in bioassays to normalize activity metrics.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
